molecular formula C18H24N4O2S2 B2812593 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034465-44-4

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2812593
CAS No.: 2034465-44-4
M. Wt: 392.54
InChI Key: NDJSVUZUASIGFP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a dimethylaminoethyl side chain and a substituted imidazole ring. The isopropyl group on the imidazole ring introduces steric bulk, which may influence binding selectivity and metabolic stability.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-13(2)22-10-18(19-12-22)26(23,24)20-9-16(21(3)4)15-11-25-17-8-6-5-7-14(15)17/h5-8,10-13,16,20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJSVUZUASIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core:

    Attachment of the Dimethylaminoethyl Group:

    Synthesis of the Imidazole Sulfonamide:

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

    Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

  • Oxidized derivatives such as sulfoxides or sulfones.
  • Reduced forms of the imidazole or sulfonamide groups.
  • Substituted analogs with various functional groups replacing the dimethylaminoethyl moiety.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene and imidazole moieties may contribute to binding affinity and specificity, while the sulfonamide group can enhance solubility and bioavailability. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on synthesis, spectral characteristics, and structural motifs.

Structural Analogues from

The 1,2,4-triazole derivatives [7–9] and S-alkylated derivatives [10–15] () share sulfonyl and fluorophenyl groups but differ in core heterocycles. Key comparisons include:

  • Core Heterocycle : The target compound uses an imidazole-sulfonamide scaffold, whereas compounds [7–15] are based on 1,2,4-triazole-thiones. Imidazoles typically exhibit stronger basicity (pKa ~7) compared to triazoles, affecting solubility and target interactions.
  • Tautomerism: Compounds [7–9] exist as thione tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹).
  • Substituent Effects : The 2,4-difluorophenyl group in [7–15] enhances lipophilicity and electron-withdrawing effects, akin to the benzo[b]thiophene in the target compound. However, the latter’s sulfur-containing aromatic system may improve membrane permeability .

Hydrazinecarboxamide Derivative from

The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () shares an imidazole group but incorporates a benzodioxol moiety and hydrazinecarboxamide linker.

  • Electron-Donating Groups : The benzodioxol group provides electron-rich aromaticity, contrasting with the electron-deficient benzo[b]thiophene in the target compound. This difference could modulate interactions with hydrophobic enzyme pockets.

Triazole-Benzamide from

The triazole-benzamide derivative () features a click-chemistry-synthesized triazole core and a dibenzylamino group.

  • CuAAC offers regioselectivity but requires metal catalysts, which may complicate purification .
  • Pharmacophore Diversity : The triazole in serves as a bioisostere for amide bonds, whereas the target compound’s sulfonamide is a classic pharmacophore for enzyme inhibition.

Data Tables

Table 1: Structural and Spectral Comparison

Compound Type Core Structure Key Substituents IR Bands (cm⁻¹) Tautomerism
Target Compound Imidazole-sulfonamide Benzo[b]thiophene, isopropyl νS=O (~1150–1250, assumed) None
1,2,4-Triazoles [7–9] (E1) Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-F₂Ph νC=S (1247–1255), νNH (3278–3414) Thione form
Hydrazinecarboxamide (E2) Imidazole-hydrazine 1,3-Benzodioxol, 2-ClPh νC=O (~1660–1680, assumed) (E)-configured imine
Triazole-Benzamide (E3) Triazole-benzamide Dibenzylamino, phenylpropanamide νC=O (~1650–1700, assumed) None

Key Research Findings

  • Spectral Confirmation : The target compound’s benzo[b]thiophene and imidazole-sulfonamide groups would likely show distinct NMR shifts (e.g., imidazole protons at δ 7.5–8.5 ppm) compared to triazole-thiones (δ 7.0–8.0 ppm for aromatic protons) .
  • Metabolic Stability : The isopropyl group in the target compound may reduce CYP450-mediated metabolism relative to the fluorophenyl groups in derivatives.
  • Target Selectivity : The rigid sulfonamide linker could favor interactions with deep enzyme pockets (e.g., carbonic anhydrase), while flexible hydrazinecarboxamides () might target larger binding sites .

Q & A

Q. What methodologies address low solubility in aqueous buffers during formulation?

  • Methodological Answer : Use co-solvency (e.g., PEG 400), cyclodextrin complexation , or nanoparticle encapsulation . Characterize solubility enhancements via phase-solubility diagrams and validate bioavailability in in vivo pharmacokinetic studies .

Q. How can conflicting cytotoxicity data between cell lines be reconciled?

  • Methodological Answer : Perform transporter expression profiling (e.g., qPCR for efflux pumps like P-gp) and metabolic stability assays in hepatocytes. Differences in cytotoxicity may arise from cell-specific uptake or metabolism .

Q. What experimental controls are critical in binding affinity studies?

  • Methodological Answer : Include positive controls (e.g., known inhibitors) and negative controls (e.g., scrambled peptides). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters and rule out nonspecific binding .

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